Pharmacological Profile of Cefaclor for Research Applications
Pharmacological Profile of Cefaclor for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Cefaclor, a second-generation cephalosporin antibiotic. The information presented is intended to support research and development applications by providing detailed data on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and spectrum of activity.
Mechanism of Action
Cefaclor is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of Cefaclor is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7]
By binding to and inactivating these PBPs, Cefaclor disrupts the cross-linking of peptidoglycan chains.[2] This interference with the cell wall assembly leads to a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][8]
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Figure 1: Cefaclor's mechanism of action on bacterial cell wall synthesis.
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of Cefaclor have been well-characterized, demonstrating its suitability for oral administration.
| Parameter | Value | Reference |
| Absorption | Well-absorbed orally. Peak serum concentrations are reached within 30-60 minutes. Food may delay but does not decrease the extent of absorption. | [9][10] |
| Distribution | Protein binding is approximately 23.5-25%. | [1][11] |
| Metabolism | Cefaclor is not significantly metabolized in the body. | [1][9] |
| Excretion | Primarily excreted unchanged in the urine. Approximately 60-85% of the drug is eliminated via the kidneys within 8 hours. | [1] |
| Half-life | The serum half-life in individuals with normal renal function is approximately 0.6 to 0.9 hours. | [1][12] |
Pharmacodynamics
The bactericidal activity of Cefaclor is primarily dependent on the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (Time > MIC).[13] This time-dependent killing characteristic is typical for beta-lactam antibiotics.[14]
| Parameter | Description | Reference |
| Primary Pharmacodynamic Index | Time above Minimum Inhibitory Concentration (T > MIC) | [13][14] |
| Effect | Bactericidal | [4] |
Spectrum of Activity
Cefaclor is a second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][15][16]
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | < 2 | [17] | ||
| Streptococcus pyogenes | 0.06 - 4 | [15] | ||
| Staphylococcus aureus (methicillin-susceptible) | 0.6 - 128 | [15] | ||
| Haemophilus influenzae | 0.03 - 128 | < 2 | [15][17] | |
| Moraxella catarrhalis | < 2 | [17] | ||
| Escherichia coli | [1] | |||
| Klebsiella spp. | [1] | |||
| Proteus mirabilis | [1] |
Mechanisms of Resistance
Bacterial resistance to Cefaclor can emerge through several mechanisms:
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Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance.[18][19] These enzymes hydrolyze the β-lactam ring of Cefaclor, rendering the antibiotic inactive.[18] Cefaclor is susceptible to hydrolysis by some β-lactamases.[20][21][22]
-
Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefaclor, thereby diminishing its inhibitory effect on cell wall synthesis.[12][23]
-
Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of Cefaclor into the cell, preventing it from reaching its PBP targets.[8][24]
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Figure 2: Mechanism of β-lactamase mediated resistance to Cefaclor.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines the determination of the MIC of Cefaclor against a bacterial isolate using the broth microdilution method, following general principles from EUCAST and other standard methodologies.[25][26]
Materials:
-
Cefaclor analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
-
Sterile diluents (e.g., water, DMSO)
Procedure:
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Stock Solution Preparation: Prepare a stock solution of Cefaclor in a suitable solvent at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Cefaclor stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the Cefaclor dilutions, resulting in a final inoculum of approximately 2.5 x 10^5 CFU/mL.
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Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
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Incubation: Incubate the plates at 35-37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of Cefaclor that completely inhibits visible growth of the bacteria.
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References
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- 23. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
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